methyl 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic compound featuring a tetrahydroquinazoline core fused with a piperidine moiety and a sulfanylidene group. Its structure combines a benzyl-substituted piperidine ring, a thione group at position 2, and a methyl ester at position 5. Crystallographic refinement tools like SHELXL have been critical in elucidating its molecular conformation and bond parameters, enabling precise structural validation .
Properties
IUPAC Name |
methyl 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-31-23(30)18-7-8-19-20(14-18)25-24(32)27(22(19)29)15-21(28)26-11-9-17(10-12-26)13-16-5-3-2-4-6-16/h2-8,14,17H,9-13,15H2,1H3,(H,25,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLUDVKZSBXLRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetic acid. Inhibiting AChE increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
The compound interacts with AChE by binding to its peripheral anionic site. This interaction inhibits the enzyme’s activity, preventing the breakdown of acetylcholine. The compound also has the ability to prevent β-sheet aggregation and fibril formation, which are key processes in the pathogenesis of neurodegenerative diseases like Alzheimer’s.
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. This can have various downstream effects, depending on the specific neural pathways involved. For instance, in the context of Alzheimer’s disease, enhanced cholinergic transmission can help mitigate cognitive decline.
Result of Action
The compound exerts neuroprotective action on SH-SY5Y cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting ROS (Reactive Oxygen Species) generation. Moreover, administration of the compound significantly reversed scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes in a manner comparable to the standard drug donepezil.
Biological Activity
Methyl 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C27H29N3O3S
Molecular Weight: 476.63 g/mol
CAS Number: 367913-81-3
The compound features a piperidine moiety, which is often associated with various biological activities, including receptor modulation and enzyme inhibition. Its unique structure allows for interaction with multiple biological targets.
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Interaction: The piperidine structure is known to interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.
- Cytotoxicity: Preliminary studies indicate that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for anticancer drug development.
Cytotoxicity and Anticancer Potential
Recent research has highlighted the cytotoxic effects of related compounds on various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HCT116 (Colon Cancer) | 5.0 | Induces apoptosis via caspase activation |
| Compound B | HL-60 (Leukemia) | 4.5 | Disrupts mitochondrial membrane potential |
These findings suggest that this compound could exhibit similar properties due to its structural analogies with these compounds.
Case Studies
-
Study on Colon Cancer Cells:
A study evaluated the effects of various piperidine derivatives on colon cancer cell lines (HCT116 and HT29). Results indicated that compounds with similar structures significantly reduced cell viability and induced apoptosis through caspase pathway activation . -
Antimicrobial Activity:
Another investigation assessed the antimicrobial properties of related compounds against bacterial strains. The results demonstrated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting potential applications in treating infections .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
| Parameter | Value |
|---|---|
| Absorption | High |
| Blood-Brain Barrier Penetration | Yes |
| Toxicity Profile | Low in non-malignant cells |
These parameters indicate favorable characteristics for drug development, particularly for central nervous system targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Frameworks
The tetrahydroquinazoline scaffold distinguishes this compound from analogs like 1,3,4-oxadiazoles or piperazine derivatives. For example, 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine (6a-o) shares a sulfonyl-thioether linkage but lacks the fused quinazoline system .
Table 1: Structural Comparison of Core Motifs
Functional Group Contributions
- This contrasts with sulfonyl groups in oxadiazole derivatives, which prioritize steric bulk and solubility .
- Benzylpiperidine Moiety: The 4-benzylpiperidine side chain may confer lipophilicity, aiding blood-brain barrier penetration. Similar piperidine derivatives are noted for CNS activity, though this compound’s ester group may limit such effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
